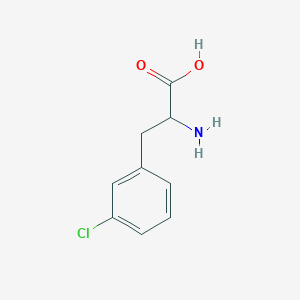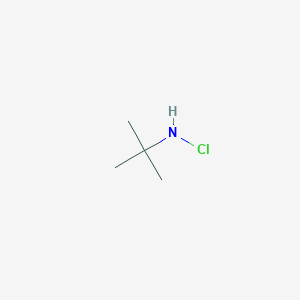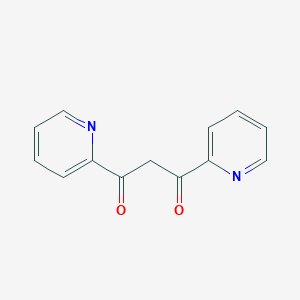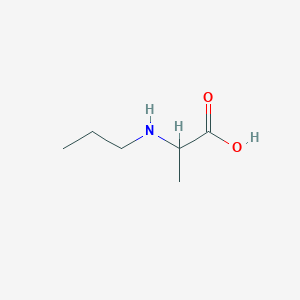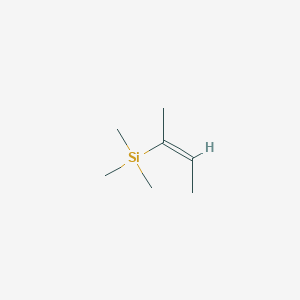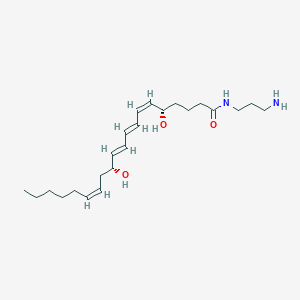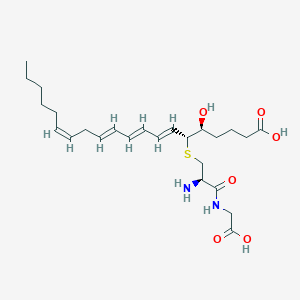
11-trans-LTD4
Descripción general
Descripción
Identification and Biological Activity of 11-trans-LTD4
The research presented in the first paper reveals the discovery of a novel compound, identified as 7-cis-11-trans-lipoxin A4 (7-cis-11-trans-LXA4), which was generated by human neutrophils in the presence of (15S)-hydroxy-5,8,11-cis-13-trans-eicosatetraenoic acid (15-HETE) and the ionophore A23187. This compound was isolated using an advanced detection system, and its structure was elucidated through physical methods. The study also involved the total synthesis of geometric isomers of lipoxin A4 and B4 for comparison with the neutrophil-derived product. The synthesized isomers, including LXA4, 11-trans-LXA4, 7-cis-LXA4, and 7-cis-11-trans-LXA4, were tested for their biological activity on guinea pig lung strips. It was found that these compounds, particularly LXA4 and 7-cis-LXA4, were potent in inducing contractions, suggesting that they activate the same site as cysteinyl-containing leukotrienes. The 11-trans geometry isomers were less potent, but still active, indicating a specific and significant role in biological systems .
Synthesis Analysis
The synthesis of 7-cis-11-trans-LXA4 was achieved through a biosynthetic approach, utilizing human neutrophils, 15-HETE, and ionophore A23187. The study does not provide a detailed step-by-step synthesis protocol for the compound but indicates that the identification and synthesis of various isomers were essential for understanding the structure and function of the novel compound. The synthesis of related oligomers, as described in the second paper, involves a different class of compounds and does not directly pertain to the synthesis of 11-trans-LTD4 .
Molecular Structure Analysis
The molecular structure of 7-cis-11-trans-LXA4 was determined using physical methods, which likely included spectroscopic techniques such as NMR. The structure was deduced to be (5S,6R,15S)-trihydroxy-9,11,13-trans-7-cis-eicosatetraenoic acid. This structure is significant as it differs from the typical lipoxins by the presence of a cis bond at the 7th position and a trans bond at the 11th position, which may account for its distinct biological activity .
Chemical Reactions Analysis
The paper primarily focuses on the biological activity of the synthesized isomers rather than detailing specific chemical reactions. However, the synthesis of these isomers would have involved a series of chemical reactions, including cyclization and rearrangement, as suggested by the synthesis methods described for related compounds in the second paper. These reactions are crucial for the formation of the specific geometric configurations of the lipoxin isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-cis-11-trans-LXA4 are not explicitly detailed in the paper. However, the biological activity assays provide some insight into its chemical properties, such as its ability to induce contractions in guinea pig lung strips, which implies a certain degree of lipophilicity and structural specificity required to interact with leukotriene receptors. The potency differences between the isomers also suggest that slight changes in the molecular structure can significantly impact the physical and chemical properties and, consequently, the biological activity .
Aplicaciones Científicas De Investigación
Radioimmunoassay Applications
Levine et al. (1981) developed a method to produce antibodies with affinities for leukotrienes C4, D4, E4 (LTC4, LTD4, LTE4), and their 11-trans stereoisomers. The antibodies recognized changes within the icosanoid carboxyl, triene lipid domain, and glutathione or cysteinylglycine function. This advancement is significant in the context of immune responses and the study of leukotrienes in biological systems (Levine et al., 1981).
Pharmacological Insights
Tsai et al. (1982) investigated the contractile activity of C5 and C6 diastereomers of Leukotriene D4 (LTD4), including 11-trans stereoisomers, on guinea-pig tracheal smooth muscle. Their findings highlighted the importance of the stereochemistry of the LTD4 molecule, which has implications in understanding receptor interactions and designing new therapeutic agents (Tsai et al., 1982).
Propiedades
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-KJGJJCHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-trans-LTD4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



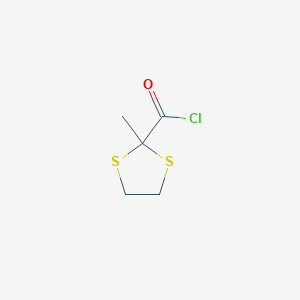
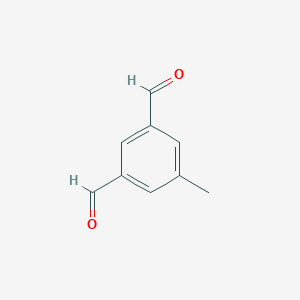

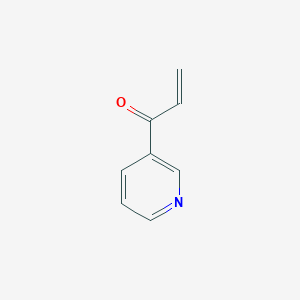

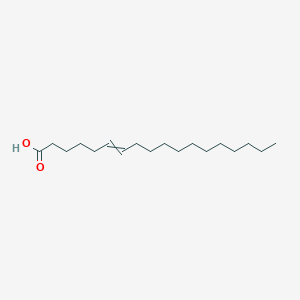
![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
